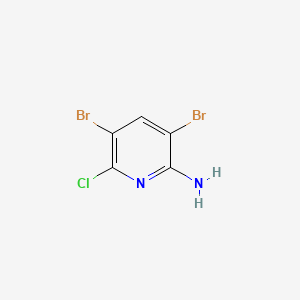

3,5-Dibromo-6-chloropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

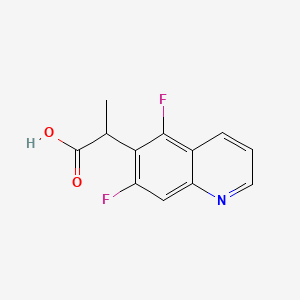

3,5-Dibromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a starting material for the production of many pharmaceutical compounds .

Molecular Structure Analysis

The molecular weight of 3,5-Dibromo-6-chloropyridin-2-amine is 286.35 . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis

3,5-Dibromo-6-chloropyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 3,5-Dibromo-6-chloropyridin-2-amine in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, yielding high isolated yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Formation of Pyridine-Containing Macrocycles : Averin et al. (2005) reported on the palladium-catalyzed amination of 3,5-dihalopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, with linear polyamines leading to the formation of new pyridine-containing macrocycles (A. Averin et al., 2005).

Energetic Derivative Synthesis : Zhao Ku (2015) synthesized energetic compounds using 2-Chloro-3,5-dinitro-pyridin-4-amine and 6-chloro-3,5-dinitro-pyridin-2-amine, demonstrating the potential of halogenated pyridines in this field (Zhao Ku, 2015).

Solid-State Fluorescence Studies : Ershov et al. (2017) researched the solid-state fluorescence of compounds derived from 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles, highlighting applications in optical materials (O. V. Ershov et al., 2017).

Amination with Liquid Ammonia : Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-dinitropyridine and its derivatives with liquid ammonia, yielding various amino-substituted compounds (M. Woźniak, Andrzej Bańskira, & B. Szpakiewicz, 1993).

Rearrangements in Aminations of Halopyridines : Pieterse and Hertog (2010) studied the rearrangements during aminations of halopyridines, providing insights into reaction mechanisms involving pyridine intermediates (M. Pieterse & H. J. Hertog, 2010).

Palladium-Catalyzed Heteroarylation : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, demonstrating the utility in organic synthesis (A. Abel et al., 2017).

Synthetic Technology Optimization : Sheng-song (2010) optimized the synthetic technology for related compounds, underlining the importance of efficient synthesis methods in the utilization of such chemicals (Li Sheng-song, 2010).

Palladium-Catalyzed Aminations of 3,5-Dibromo-2-Pyrone : Lee and Cho (2003) described palladium-catalyzed coupling reactions of 3,5-Dibromo-2-pyrone with various amines, pertinent to the study of pyridine derivatives (Jin‐Hee Lee & C. Cho, 2003).

Three-Component Reactions with Amines : Ranjbar‐Karimi et al. (2014) explored three-component reactions involving chloropyridine derivatives, contributing to the understanding of complex organic reactions (R. Ranjbar‐Karimi, Aliyeh Khajeh-Khezri, & M. Anary‐Abbasinejad, 2014).

Safety And Hazards

特性

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-6-chloropyridin-2-amine | |

CAS RN |

1261269-84-4 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)